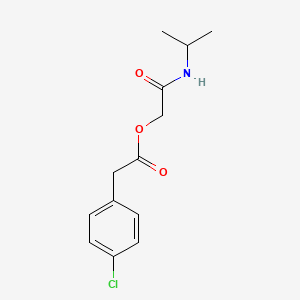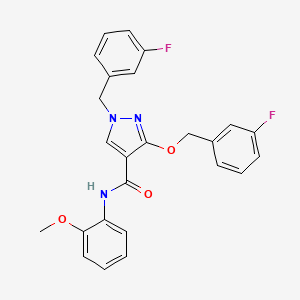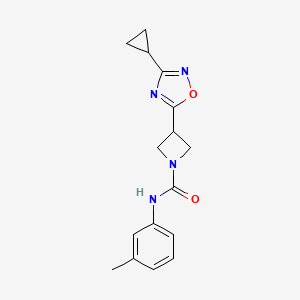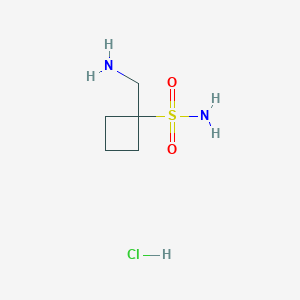
2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate is a chemical entity that has been explored for its potential pharmacological properties. While the exact compound is not directly mentioned in the provided papers, related compounds with similar structural features have been synthesized and evaluated for their biological activities. For instance, the synthesis of isopropyl [(4-chlorophenyl)amino]iminomethylcarbamimidate as a potential antimalarial agent indicates the interest in chlorophenyl compounds with isopropylamino groups for therapeutic applications .
Synthesis Analysis
The synthesis of related compounds, such as 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol, involves methods that could potentially be adapted for the synthesis of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate. These methods have been developed to create structural isomers of β2 agonists, which are important in the treatment of respiratory diseases . The synthesis process is likely to involve the introduction of the isopropylamino group and the chlorophenyl moiety into the molecule, ensuring the correct stereochemistry and functional group orientation.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate is characterized by the presence of chlorophenyl and isopropylamino groups. These functional groups are crucial for the biological activity of the molecules. For example, the presence of halogen atoms in the molecules of the study compounds has been shown to prevent rapid metabolic inactivation, which is an important consideration for the development of pharmacologically active compounds .
Chemical Reactions Analysis
The chemical reactions involving compounds with isopropylamino and chlorophenyl groups can be complex. The isopropylamino group can participate in various reactions due to its basic nature, while the chlorophenyl group can undergo reactions typical of aromatic halides. For example, the sulfinyl-Knoevenagel reaction has been used to create compounds with 4-hydroxyalk-2-enoate structures, which are important in the synthesis of biologically active natural products and chiral compounds . This type of reaction could potentially be relevant for the modification or synthesis of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate would be influenced by its functional groups. The isopropylamino group could affect the compound's solubility in organic solvents and water, while the chlorophenyl group could contribute to the compound's stability and reactivity. The pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, would be essential to understand for therapeutic applications. For related compounds, pharmacokinetic studies have shown that increases in dose lead to proportionate increases in the maximum blood substance concentration, with detectable times in blood ranging from 72 to more than 96 hours .
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
2-(4-Chlorophenyl)-1-(2,4-dimetoxyphenyl)-3-(dimethylamino)prop-2-en-1-one, which is related to 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate, has been used in the synthesis of various heterocyclic compounds. These include isoflavones and 4,5-diaryl-substituted 2-aminopyrimidine, achieved through condensation reactions (Moskvina, Shilin, & Khilya, 2015).
Quantum Chemical Analysis
Quantum chemical calculations based on Density Functional Theory (DFT) were performed on related quinoxalines compounds for their potential as corrosion inhibitors. This includes analysis of molecular structures and inhibition efficiencies, which is relevant in understanding the properties of similar compounds like 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate (Zarrouk et al., 2014).
GPR14/Urotensin-II Receptor Agonism
3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, a compound structurally related to 2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate, was identified as a nonpeptidic agonist of the urotensin-II receptor. Such compounds can be used as pharmacological research tools or as potential drug leads (Croston et al., 2002).
Spectroscopic and Computational Studies
2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate, closely related to the compound of interest, has been synthesized and its structure confirmed by IR and X-ray diffraction studies. Spectroscopic analyses like FT-IR, HOMO and LUMO analysis, and computational methods were used for detailed characterization, which is relevant for similar compounds (Chidan Kumar et al., 2014).
Synthesis of Bis[1,2]dithiolo[1,4]thiazines
4-Isopropylamino-5-chloro-1,2-dithiole-3-ones, a compound similar in structure, has been utilized in the selective synthesis of bis[1,2]dithiolo[1,4]thiazines. This demonstrates the compound's versatility in synthesizing complex heterocyclic structures (Konstantinova et al., 2007).
Agricultural Chemicals Research
Research on agricultural chemicals like atrazine, which contains a component (isopropylamino) similar to the compound , has been extensive. This includes studies on its effectiveness as a herbicide and its environmental impact, providing insights into the behavior of similar chemicals in agricultural settings (Carson & Bandeen, 1975).
Orientations Futures
The study of new organic compounds like “2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate” can lead to the discovery of new reactions, the development of new synthetic methods, or the discovery of new biological activities. Future research could focus on synthesizing this compound, studying its properties, and testing its biological activity .
Propriétés
IUPAC Name |
[2-oxo-2-(propan-2-ylamino)ethyl] 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-9(2)15-12(16)8-18-13(17)7-10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZATKYIZFMAMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC(=O)CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isopropylamino)-2-oxoethyl 2-(4-chlorophenyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[2-[2-[Benzyl(methyl)amino]-2-oxoethyl]sulfanyl-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2505729.png)
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-6-carboxylic acid hydrochloride](/img/structure/B2505731.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2505732.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B2505733.png)
![N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2505736.png)